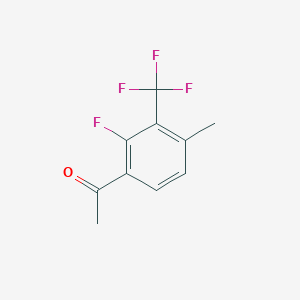

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone

Description

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone (CAS 1824274-63-6) is a fluorinated acetophenone derivative with the molecular formula C₁₀H₈F₄O and a molecular weight of 220.2 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 3-position, a fluorine atom at the 2-position, and a methyl (-CH₃) group at the 4-position on the acetophenone backbone. Such substitutions confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-5-3-4-7(6(2)15)9(11)8(5)10(12,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPISXHQLJGXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . Another approach involves the phenylation of 3’-(trifluoromethyl)acetophenone using dihydroxy bis(sulfonamide) ligand, titanium tetraisopropoxide, and diphenylzinc .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have shown that derivatives of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various human tumor cell lines. A notable case study demonstrated that modifications to the trifluoromethyl group resulted in enhanced potency against cancer cells, indicating the importance of this functional group in drug design .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. Research has indicated that these compounds can inhibit key signaling pathways associated with tumor growth and metastasis, making them valuable candidates for further development as anticancer agents .

Agrochemical Applications

Pesticide Intermediates

this compound serves as an important intermediate in the synthesis of various agrochemicals, particularly fungicides. It is utilized in the production of oxime bacterium esters like Trifloxystrobin, which are effective against a range of plant pathogens including powdery mildew and leaf spots. The compound's low toxicity to mammals and beneficial insects enhances its appeal as an environmentally friendly pesticide option .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Diazotization and Coupling Reactions : This classical method involves diazotizing 3-Aminotrifluorotoluene followed by coupling with appropriate reagents under controlled conditions to yield high-purity products.

- Grignard Reactions : Another method involves the Grignard reaction using trifluoromethylbenzene derivatives, although this method has limitations due to material costs and safety concerns .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics to polymers, making them suitable for high-performance applications in electronics and coatings .

Fluorine-18 Labeling for PET Imaging

Recent advancements have introduced methods for labeling this compound with fluorine-18, a radioisotope used in positron emission tomography (PET). This application is particularly promising for developing imaging agents that can target specific biological processes or diseases, thus facilitating early diagnosis and treatment monitoring .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth pathways; effective against various cell lines. |

| Pesticide Intermediates | Key component in synthesizing effective fungicides with low mammalian toxicity. |

| Material Enhancements | Improves thermal stability and chemical resistance in polymers; useful in electronics. |

| Imaging Applications | Potential for development as PET imaging agents through fluorine-18 labeling. |

Case Studies

- Anticancer Efficacy Study : A study assessed the effects of a derivative of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of proliferation with an IC50 value around 25 µM. The mechanism involved mitochondrial apoptosis pathways .

- Agrochemical Development : Research on the synthesis of Trifloxystrobin highlighted the compound's effectiveness against fungal pathogens while demonstrating a favorable environmental profile due to its rapid metabolism and low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methyl, and trifluoromethyl groups influence the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The compound is compared to analogs with variations in substituent positions or functional groups:

4'-(Trifluoromethyl)acetophenone (CAS 709-63-7)

- Structure : Trifluoromethyl group at the para position.

- Molecular Formula : C₉H₇F₃O

- Molecular Weight : 188.14 g/mol

- Physical Properties : Melting point 30–33°C, density 1.235 g/cm³ .

- Key Difference : Lacks fluorine and methyl substituents, resulting in lower molecular weight and altered electronic effects.

4-Fluoro-3-methylacetophenone (CAS 369-32-4)

- Structure : Fluorine at 4-position, methyl at 3-position.

- Molecular Formula : C₈H₇FO

- Molecular Weight : 152.16 g/mol

- Physical Properties : Density 1.504 g/cm³ .

- Key Difference : Absence of the -CF₃ group reduces lipophilicity and electron-withdrawing effects.

4′-Methoxy-3′-(Trifluoromethyl)Acetophenone

Physical and Chemical Properties

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, while fluorine introduces electronegativity and ortho-directing effects. Methyl groups contribute steric bulk but are electron-donating via hyperconjugation.

- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position of the acetophenone moiety. These substitutions are known to influence the compound's lipophilicity and metabolic stability, enhancing its potential as a drug candidate.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of acetophenone have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with bacterial membranes, potentially increasing permeability and efficacy against pathogens .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strongly Susceptible | 1-2 |

| Escherichia coli | Moderately Susceptible | 2-8 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The trifluoromethyl group may enhance binding affinity to COX enzymes, thus reducing inflammatory responses .

3. Cytotoxicity and Cancer Research

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The observed IC50 values indicate moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| Hek293-T | 34.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and facilitating interaction with cellular targets.

- Halogen Bonding : The presence of fluorine atoms allows for unique halogen bonding interactions with protein targets, potentially increasing binding affinity and specificity .

Study on COX Inhibition

A recent study evaluated the inhibitory effects of various acetophenone derivatives on COX-2 activity. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly lower IC50 values compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing anti-inflammatory activity .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects against cancer cell lines. The study found that the introduction of fluorine atoms correlated with increased cytotoxicity in certain derivatives, suggesting that fluorinated compounds might serve as effective chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated acetophenones often involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings. For this compound, a plausible route could involve:

Halogenation : Introduce fluorine via electrophilic substitution using HF or F₂ under controlled conditions .

Trifluoromethylation : Use reagents like CF₃Cu or CF₃SiMe₃ to install the trifluoromethyl group at the meta position .

Methylation : Alkylation at the para position using methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Optimization tips:

- Maintain pH 4–6 during fluorination to minimize side reactions .

- Use low-temperature distillation (e.g., reduced-pressure rectification) to isolate the product .

- Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹H NMR) and chemical shifts. The trifluoromethyl group (~δ 125–135 ppm in ¹³C NMR) and methyl group (~δ 20–25 ppm) are diagnostic .

- ¹⁹F NMR : Confirm fluorine and trifluoromethyl groups (distinct shifts at ~δ -60 to -70 ppm for CF₃ and ~δ -110 ppm for aromatic F) .

- GC-MS/HPLC : Assess purity and molecular weight. Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for separation .

- IR Spectroscopy : Verify ketone (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).

Ambiguity resolution : Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm regiochemistry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of fluorine and trifluoromethyl substituents on the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Computational studies : Perform DFT calculations to map electron density and LUMO localization. Compare with analogs lacking fluorine/CF₃ to isolate electronic contributions .

- Kinetic experiments : Measure reaction rates with nucleophiles (e.g., NH₃, OH⁻) under varying conditions (solvent polarity, temperature). Use Hammett plots to correlate substituent effects .

- Isotopic labeling : Introduce ¹⁸O or deuterium at reactive sites to track mechanistic pathways via MS/NMR .

Example : In asymmetric catalysis, trifluoromethyl groups enhance electrophilicity, accelerating NAS reactions .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Systematic parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For instance, copper oxide (CuO) in hypochloric acid improves regioselectivity in halogenation steps .

- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., enolates) via in-situ IR or cryogenic NMR .

- Cross-lab validation : Replicate conflicting studies using identical reagents (e.g., anhydrous solvents, ultra-pure catalysts) to rule out impurity effects .

Case study : Discrepancies in yields for trifluoromethylation may arise from trace moisture; rigorous drying of reactants and solvents can resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.